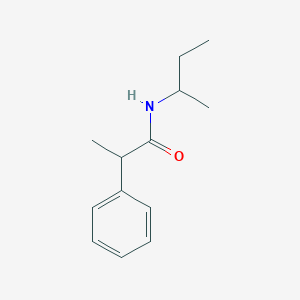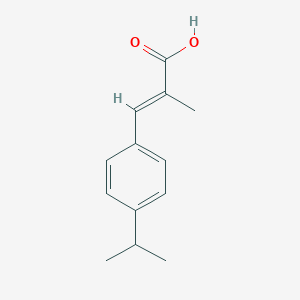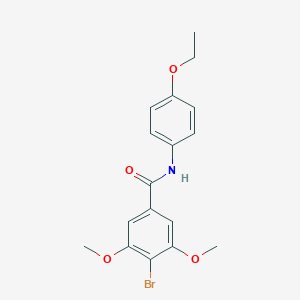
N-(sec-butyl)-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-phenylpropanamide, also known as N-ethyl-2-phenylpropanamide or N-ethyl-2-phenylpropionamide, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-2-phenylpropanamide is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of amides and other nitrogen-containing compounds.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-phenylpropanamide has no known biochemical or physiological effects on the human body. It is not used as a drug or medication and is not known to have any therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-2-phenylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of using this compound is its limited solubility in aqueous solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving N-(sec-butyl)-2-phenylpropanamide. One area of interest is its potential use as a reagent in the synthesis of new pharmaceuticals and natural products. Another potential direction is the development of new synthesis methods for this compound, which could improve its efficiency and reduce its environmental impact. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-2-phenylpropanamide is typically carried out using a multi-step process that involves the reaction of various organic compounds. One common synthesis method involves the reaction of sec-butylmagnesium bromide with 2-phenylpropanoyl chloride to form the intermediate product, which is then treated with ethylamine to produce the final product.
Applications De Recherche Scientifique
N-(sec-butyl)-2-phenylpropanamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds. It is also used in the synthesis of various pharmaceuticals and natural products.
Propriétés
Nom du produit |
N-(sec-butyl)-2-phenylpropanamide |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
N-butan-2-yl-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-4-10(2)14-13(15)11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15) |
Clé InChI |
FVOVRIBKKZMJNZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)C1=CC=CC=C1 |
SMILES canonique |
CCC(C)NC(=O)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)